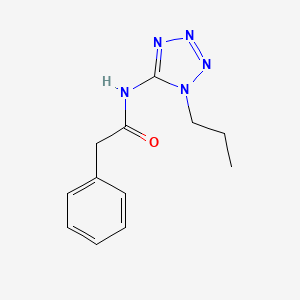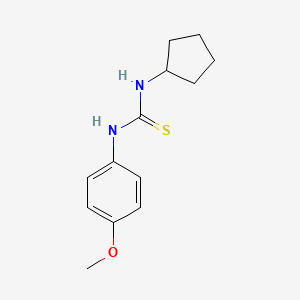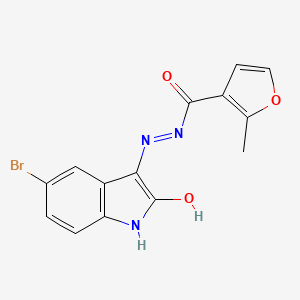
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as PTZ-ABA, is a tetrazole-based compound that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用機序
The exact mechanism of action of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide is not fully understood. However, it has been proposed that it may act through the modulation of GABAergic neurotransmission. 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to enhance the activity of GABA receptors, which may contribute to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has also been shown to reduce pain by inhibiting the activity of voltage-gated sodium channels. Additionally, 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been shown to improve cognitive function and reduce oxidative stress.
実験室実験の利点と制限
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological activity. However, one limitation of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide is its limited solubility in water, which may affect its bioavailability in vivo.
将来の方向性
There are several future directions for the study of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One potential direction is the development of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide derivatives with improved solubility and pharmacological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide and its potential therapeutic applications. Finally, the potential use of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide is a tetrazole-based compound that has shown promising results in scientific research. It has been synthesized using various methods and has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has potential applications in the treatment of neurodegenerative diseases and cancer therapy. Further studies are needed to fully elucidate the mechanism of action of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide and its potential therapeutic applications.
合成法
The synthesis of 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide can be achieved through various methods, including the reaction of 2-phenylacetyl chloride with propylamine and sodium azide, followed by reduction with palladium on carbon. Another method involves the reaction of 2-phenylacetic acid with propylamine and triethylamine, followed by the addition of sodium azide and acetic anhydride. These methods have been reported to yield 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide in good to excellent yields.
科学的研究の応用
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has also been reported to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
2-phenyl-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-2-8-17-12(14-15-16-17)13-11(18)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFJGUKYXTXJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5887504.png)
![ethyl {[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5887510.png)
![2-{[5-(2-furyl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5887526.png)
![1-[(4-bromo-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5887533.png)
![4-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5887537.png)
![isobutyl [5-(2-thienylmethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5887539.png)

![3-[2-(2,3-dichlorophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5887541.png)
![N-(4-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B5887547.png)
![4-({[5-(4-bromo-2-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5887549.png)
![ethyl 5-{[(diethylamino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5887552.png)
![3-(4-ethylphenyl)-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5887565.png)

